molecular formula C15H5Br4NO4 B7750970 MFCD00386995

MFCD00386995

Cat. No.: B7750970
M. Wt: 582.8 g/mol
InChI Key: SCAFWJSSBNAKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00386995 is a chemical compound identified by its unique MDL number This compound is utilized in various scientific and industrial applications due to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00386995 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed protocols for the synthesis of this compound can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to produce the compound efficiently and cost-effectively while maintaining quality standards .

Chemical Reactions Analysis

Types of Reactions

MFCD00386995 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

MFCD00386995 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD00386995 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MFCD00386995 include other chemicals with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications make it valuable in various scientific and industrial contexts .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its potential uses and benefits. Further research and development can unlock new possibilities for this compound, enhancing its utility and impact.

Properties

IUPAC Name

3-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Br4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-2-5(4-6)15(23)24/h1-4H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAFWJSSBNAKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Br4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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